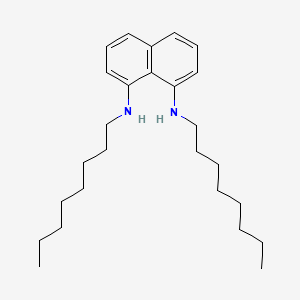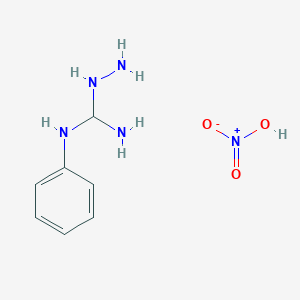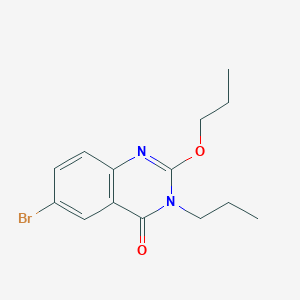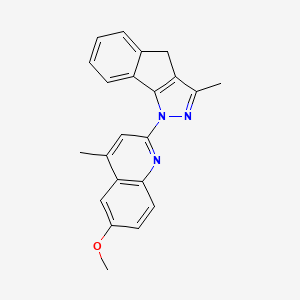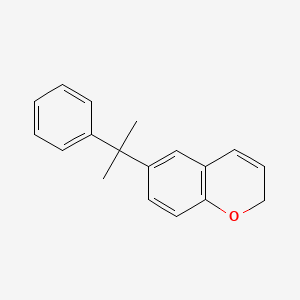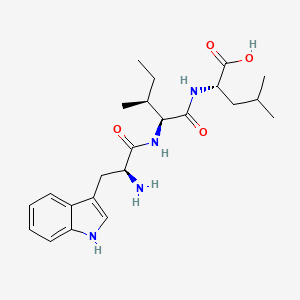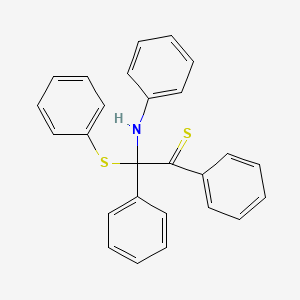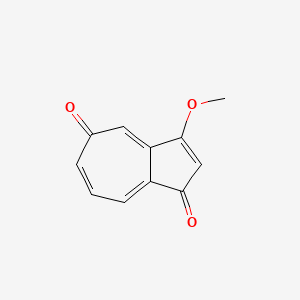
4H-1,2,4-Oxadiazine-5(6H)-thione, 3,4-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,2,4-Oxadiazine-5(6H)-thione, 3,4-diphenyl- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. Compounds of this nature are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Oxadiazine-5(6H)-thione, 3,4-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,2,4-Oxadiazine-5(6H)-thione, 3,4-diphenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thione group to a thiol.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4H-1,2,4-Oxadiazine-5(6H)-thione, 3,4-diphenyl- would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, disrupting normal cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1,2,4-Oxadiazine-5(6H)-thione, 3-phenyl-: A similar compound with one less phenyl group.
4H-1,2,4-Oxadiazine-5(6H)-thione, 3,4-dimethyl-: A similar compound with methyl groups instead of phenyl groups.
Uniqueness
4H-1,2,4-Oxadiazine-5(6H)-thione, 3,4-diphenyl- is unique due to the presence of two phenyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of atoms within the molecule can lead to unique interactions with other molecules, making it a compound of interest for further study.
Propriétés
Numéro CAS |
139698-08-1 |
|---|---|
Formule moléculaire |
C15H12N2OS |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
3,4-diphenyl-1,2,4-oxadiazine-5-thione |
InChI |
InChI=1S/C15H12N2OS/c19-14-11-18-16-15(12-7-3-1-4-8-12)17(14)13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
UHRRSBCEYWXULH-UHFFFAOYSA-N |
SMILES canonique |
C1C(=S)N(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


